N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxin ring, a benzothiazole ring, and a sulfonamide group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Benzothiazole Ring: This involves the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Introduction of the Sulfonamide Group: This step typically involves the reaction of the benzothiazole derivative with sulfonyl chlorides in the presence of a base.
Final Coupling: The final step involves coupling the benzodioxin and benzothiazole intermediates under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The benzodioxin and benzothiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The benzodioxin and benzothiazole rings can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide: shares similarities with other sulfonamide-containing compounds and benzothiazole derivatives.
Sulfonamide Compounds: Known for their antibacterial properties and enzyme inhibition.
Benzothiazole Derivatives: Studied for their anticancer and anti-inflammatory effects.
Uniqueness
The unique combination of the benzodioxin, benzothiazole, and sulfonamide groups in This compound provides a distinct chemical profile that can interact with multiple biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H14N2O4S3 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylsulfanyl-1,3-benzothiazole-6-sulfonamide |
InChI |
InChI=1S/C16H14N2O4S3/c1-23-16-17-12-4-3-11(9-15(12)24-16)25(19,20)18-10-2-5-13-14(8-10)22-7-6-21-13/h2-5,8-9,18H,6-7H2,1H3 |
InChI Key |
DPWIOIZCUCMMBZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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